methyl 2-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
Description
Methyl 2-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a synthetic small molecule characterized by its imidazo[4,5-c]pyridine core, a 3-chlorophenyl substituent, and a methyl benzoate group. Imidazo-pyridine derivatives are frequently explored for their kinase inhibitory properties, enzyme modulation, or roles in apoptosis pathways . The 3-chlorophenyl group may enhance lipophilicity and target binding, while the benzoate ester could influence metabolic stability.
Properties
Molecular Formula |
C21H19ClN4O3 |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
methyl 2-[[4-(3-chlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H19ClN4O3/c1-29-20(27)15-7-2-3-8-16(15)25-21(28)26-10-9-17-18(24-12-23-17)19(26)13-5-4-6-14(22)11-13/h2-8,11-12,19H,9-10H2,1H3,(H,23,24)(H,25,28) |
InChI Key |
QFNJSHSQTTUUNP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=CC(=CC=C4)Cl)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-c]pyridine core, followed by the introduction of the 3-chlorophenyl group and the benzoate ester. Common reagents used in these reactions include various chlorinating agents, coupling reagents, and protecting groups to ensure selective reactions at different stages.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to methyl 2-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate exhibit promising antimicrobial properties. For instance, derivatives have demonstrated significant antibacterial activity against various strains of bacteria and fungi. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. In vitro studies have shown that related compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. For example, certain analogues have been found to be more potent than standard chemotherapeutic agents in specific cancer cell lines.
Case Studies
- Antibacterial Screening : A study evaluated several derivatives of imidazo[4,5-c]pyridine for their antibacterial efficacy. One compound exhibited a minimum inhibitory concentration (MIC) of 5.19 µM against Staphylococcus aureus, indicating strong antibacterial properties that warrant further exploration for clinical applications in treating infections resistant to conventional antibiotics .
- Anticancer Evaluation : Another investigation focused on the anticancer activity of related benzamide compounds. One derivative demonstrated an IC50 value of 4.12 µM against cancer cells, outperforming traditional drugs like 5-fluorouracil (IC50 = 7.69 µM). This highlights the potential of this compound as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of methyl 2-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular pathways, or affecting the structure and function of biological membranes. Detailed studies would be needed to elucidate these mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo-Pyridine Derivatives with Halogenated Substituents
Compounds sharing the imidazo[4,5-c]pyridine core but differing in substituents demonstrate how structural variations impact bioactivity:
- 3-Chlorophenyl vs.
- Synthetic vs. Plant-Derived : Synthetic imidazo-pyridines often exhibit higher specificity and potency than natural analogs due to tailored substituents, though natural compounds may offer broader safety profiles .
Bioactivity in Ferroptosis Induction
The target compound’s hypothesized role in ferroptosis aligns with findings that synthetic and natural compounds can selectively induce ferroptosis in OSCC cells. Compared to natural ferroptosis inducers (e.g., artemisinin derivatives), synthetic analogs like the target compound may achieve higher therapeutic windows due to optimized selectivity for cancer cells over normal tissues .
Biological Activity
Methyl 2-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on diverse research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 357.83 g/mol. Its structure includes a chlorophenyl group and an imidazopyridine moiety, which are critical for its biological functions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Antimicrobial | Growth inhibition of bacterial strains | |
| Neuroprotective | AChE inhibition |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Activity Impact |
|---|---|
| Chlorophenyl group | Enhances binding affinity to targets |
| Imidazopyridine moiety | Contributes to neuroprotective effects |
Case Studies
-
Cancer Cell Line Study :
- A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
-
Antimicrobial Testing :
- In another study assessing antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli using the disk diffusion method. The results showed clear zones of inhibition indicating effective antimicrobial action.
Research Findings
Research has primarily focused on the pharmacological properties of similar compounds within the same chemical class. The findings suggest that modifications in the molecular structure can significantly enhance biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
